Methyl 3-(4-acetylanilino)benzoate
Description
Methyl 3-(4-acetylanilino)benzoate is a substituted benzoate ester featuring an acetylanilino group at the 3-position of the benzene ring. This compound combines structural motifs of both benzoic acid derivatives and aromatic amines, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.3 |
IUPAC Name |
methyl 3-(4-acetylanilino)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-6-8-14(9-7-12)17-15-5-3-4-13(10-15)16(19)20-2/h3-10,17H,1-2H3 |
InChI Key |
QJEXOUVNAWGIAG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 3-(4-acetylanilino)benzoate, we compare it with three classes of analogs: alkyl benzoates, anilino-substituted benzoates, and complex aromatic esters. Key differences in substituents, synthesis, and properties are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-acetylanilino group in the target compound introduces hydrogen-bonding capacity and steric bulk compared to simpler alkyl benzoates like methyl benzoate. This may enhance solubility in polar solvents and influence binding to biological targets. Compared to (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate , the acetyl group in the target compound could increase metabolic stability relative to the ethoxy group, which is prone to oxidative cleavage.
Synthetic Routes: The synthesis of this compound likely involves acylation of 3-aminobenzoate derivatives or coupling reactions, contrasting with the InBr3-catalyzed method used for α,β-unsaturated analogs . Complex analogs like the piperazinyl-substituted benzoate require multi-step protocols, suggesting that the target compound’s synthesis may be comparatively straightforward.
Physicochemical and Biological Properties: Solubility: The acetylanilino group may improve water solubility relative to unsubstituted methyl benzoate, which is lipophilic and widely used in cosmetics . Toxicity: While methyl benzoate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) , the anilino and acetyl groups in the target compound could introduce hepatotoxic or nephrotoxic risks, necessitating further study.
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